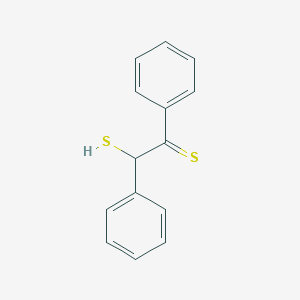
1,2-Diphenyl-2-sulfanylethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-2-sulfanylethane-1-thione is a useful research compound. Its molecular formula is C14H12S2 and its molecular weight is 244.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,2-Diphenyl-2-sulfanylethane-1-thione, and how can reaction conditions be optimized?
The synthesis of thione derivatives often involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the reaction of diphenylethanone precursors with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. Optimization requires monitoring reaction temperature (typically 80–120°C) and solvent selection (e.g., toluene or THF) to avoid side products. Purity can be improved via recrystallization in ethanol or column chromatography using silica gel .
Q. How should researchers characterize the structural integrity of this compound?
Comprehensive characterization involves:
- X-ray crystallography to confirm molecular geometry and bond lengths (as demonstrated for sulfanylidene analogs in ).
- NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and sulfur-thione connectivity.
- FTIR spectroscopy to identify C=S stretching vibrations (~1200–1050 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the stability considerations for storing this compound?
Thione compounds are sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Decomposition products may include sulfoxides or disulfides; periodic TLC or HPLC analysis is recommended to assess purity over time .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies and chemical shifts. Compare computed vs. experimental data to validate structural assignments. For ambiguous cases, variable-temperature NMR or X-ray diffraction can clarify dynamic processes .
Q. What experimental strategies mitigate sulfur-related side reactions during functionalization of this compound?
The thione group’s nucleophilicity can lead to unwanted byproducts (e.g., sulfonium salts). Strategies include:
- Using protective groups (e.g., Boc for amines) during multi-step syntheses.
- Employing mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to selectively modify sulfur without over-oxidation.
- Monitoring reaction progress via LC-MS to detect intermediates .
Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal catalysis?
The aryl groups create steric hindrance, potentially slowing ligand exchange in catalytic cycles. Electronic effects from the sulfur atom can modulate metal center electrophilicity. Comparative studies using substituted analogs (e.g., fluorophenyl derivatives, as in ) and kinetic isotope effect (KIE) experiments can elucidate mechanistic pathways.
Q. Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent skin/eye contact (risk category 2A per ).
- Avoid inhalation of dust; employ HEPA filters or wet methods during weighing.
- Emergency procedures: For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. How can researchers validate the ecological impact of this compound in environmental studies?
Conduct OECD-compliant biodegradation assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna acute toxicity). Analyze metabolites via GC-MS to identify persistent sulfonic acid derivatives .
Propiedades
Número CAS |
57376-98-4 |
|---|---|
Fórmula molecular |
C14H12S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-sulfanylethanethione |
InChI |
InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H |
Clave InChI |
ZSVVYSICMUKPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=S)C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















